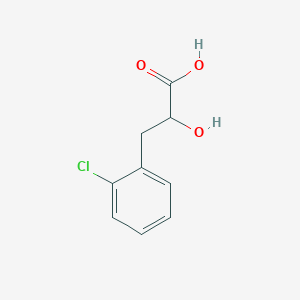

3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBJHUQUYGMTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133373-31-6 | |

| Record name | 3-(2-chlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Foreword: Unveiling a Versatile Pharmaceutical Building Block

This compound is a bifunctional organic molecule that holds significant promise as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a carboxylic acid, a secondary alcohol, and a chlorinated phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive exploration of its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by available data. Our objective is to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Profile

Understanding the fundamental structure and properties of a molecule is the cornerstone of its application in synthesis. This compound is a derivative of propanoic acid, characterized by a hydroxyl group at the alpha-position (C2) and a 2-chlorophenyl group at the beta-position (C3).

Chemical Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 133373-31-6 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | [2] |

| InChI | InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | [2] |

| InChIKey | VKBJHUQUYGMTJL-UHFFFAOYSA-N | [2] |

Computed Physicochemical Properties

While experimental data for this specific molecule is limited, computational models provide valuable predictions for its physicochemical behavior. These properties are crucial for anticipating its solubility, reactivity, and pharmacokinetic profile in drug development contexts.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 200.02402 Da | [2] |

| XLogP | 1.8 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| pKa (Acidic) | ~3.8 (Estimated) | [4] |

The predicted XLogP value of 1.8 suggests moderate lipophilicity. The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens, chlorine) indicates that its solubility will be dependent on the pH and the nature of the solvent. The estimated pKa, analogous to lactic acid (pKa 3.86), confirms its acidic nature, which is a key determinant of its behavior in physiological environments and separation protocols.[4]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

General Synthetic Strategies

3-Aryl-2-hydroxypropanoic acids are key intermediates for various pharmaceutically important compounds.[5] Their synthesis often involves the creation of the C2-C3 bond and the introduction of the hydroxyl and carboxyl functionalities. A common and effective strategy involves the reaction of an aryl aldehyde with a suitable three-carbon synthon.

A plausible synthetic route starting from 2-chlorobenzaldehyde is outlined below. This multi-step process leverages well-established organic reactions, ensuring a logical and reproducible pathway.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this molecule is governed by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the substituted aromatic ring.

-

Carboxylic Acid Group: This group is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with amines to yield amides. This is a crucial step in building more complex drug-like molecules.

-

-

Secondary Alcohol Group: The hydroxyl group can be:

-

Oxidized: Using mild oxidizing agents to form the corresponding α-keto acid, 3-(2-chlorophenyl)-2-oxopropanoic acid.

-

Alkylated/Acylated: To form ethers or esters, which can serve as protecting groups or introduce new functionalities.

-

-

Aromatic Ring: The 2-chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director but is deactivating, while the alkyl side chain is a weak ortho-, para-director and activating. The steric hindrance from the side chain will likely favor substitution at the para-position (C5) relative to the chlorine atom.

The molecule is stable under normal ambient and anticipated storage conditions.[6] However, it should be kept away from strong oxidizing agents and bases. As with similar propanoic acids, it may cause skin and eye irritation.[7]

Spectroscopic Characterization: An Analytical Blueprint

Precise characterization is non-negotiable for verifying the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals should correspond to the number of protons in each environment.

| Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling To | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - | Acidic proton, often broad due to hydrogen bonding and exchange.[8] |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | Other Ar-H | Complex splitting due to coupling between adjacent aromatic protons. |

| Methine (CH -OH) | 4.3 - 4.5 | Doublet of Doublets (dd) | -CH₂- | Coupled to the two diastereotopic methylene protons. |

| Methylene (-CH ₂-) | 2.9 - 3.2 | Multiplet | -CH(OH)- | Protons are diastereotopic due to the adjacent chiral center, leading to complex splitting. |

| Alcohol (-OH ) | 3.0 - 5.0 | Broad Singlet | - | Signal can be broad and its position variable; may exchange with D₂O.[8] |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| Carbonyl (-C =O) | 175 - 180 | Typical range for a carboxylic acid carbon. |

| Aromatic (Ar-C ) | 125 - 140 | Six distinct signals are expected due to the substitution pattern. |

| Methine (-C HOH) | 70 - 75 | Carbon attached to an oxygen atom is deshielded. |

| Methylene (-C H₂-) | 38 - 42 | Aliphatic carbon adjacent to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[9]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very Broad, Strong |

| O-H (Alcohol) | Stretch | 3200 - 3550 | Broad, overlaps with acid O-H |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Acid & Alcohol) | Stretch | 1000 - 1300 | Strong |

| C-Cl | Stretch | 750 - 800 | Strong |

The IR spectrum provides a rapid and effective method to confirm the presence of the key hydroxyl and carbonyl functionalities.[10]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 200).

-

Isotopic Pattern: A key feature will be the presence of a prominent M+2 peak at m/z ≈ 202, with an intensity of approximately one-third of the M+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Fragmentation: Common fragmentation pathways would include the loss of water ([M-H₂O]⁺) from the alcohol and the loss of the carboxyl group ([M-COOH]⁺). The predicted collision cross-section data from PubChem further aids in structural confirmation.[2]

Role in Drug Discovery and Development

The true value of an intermediate like this compound lies in its potential to serve as a starting point for the synthesis of biologically active molecules. Derivatives of chlorophenyl-containing scaffolds have shown promise in various therapeutic areas.[11][12] For example, some pyrrolidine-2,5-dione derivatives containing a 2-chlorophenyl group have demonstrated significant anticonvulsant activity.[12]

Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.

Experimental Protocol: Synthesis via Reformatsky Reaction

This section provides a detailed, self-validating protocol for the synthesis and subsequent characterization of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

-

Principle: The Reformatsky reaction is a classic method for forming β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a zinc enolate), which then adds to the carbonyl group of the aldehyde.

-

Procedure:

-

Activate zinc dust (2.0 eq) by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum. This removes the passivating oxide layer, ensuring reactivity.

-

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).

-

Add a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in dry THF dropwise to the stirred zinc suspension.

-

The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.

-

Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the zinc alkoxide intermediate and dissolves zinc salts.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated with acid to give the final carboxylic acid.

-

Procedure:

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (2-3 eq) in water.

-

Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.[13]

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M HCl. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) can be performed for further purification.[14]

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Appretech Scientific Limited. (S)-2-(2-chlorophenyl)-3-hydroxypropanoic acid. [Link]

-

PubChem. 3-(2-Chlorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

- Google Patents. Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.

-

Al-Ostoot, F. H., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. BMC Chemistry. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

-

PubChem. 3-(3-chlorophenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Hydroxypropanoic acid. [Link]

-

Natural Products Magnetic Resonance Database. NP-Card for 2-hydroxypropanoic acid. [Link]

-

LookChem. 2-HYDROXYPROPANOIC ACID. [Link]

-

mzCloud. 3 Phenyllactic acid. [Link]

-

Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

Sources

- 1. This compound - CAS:133373-31-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 3. appretech.com [appretech.com]

- 4. atamankimya.com [atamankimya.com]

- 5. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 6. carlroth.com [carlroth.com]

- 7. 3-(2-Chlorophenyl)propionic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TESTING YOUR MIR SPECTROSCOPY UNDERSTANDING 2. IR Spectrum for a hydroxy.. [askfilo.com]

- 11. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid, a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. As a member of the α-hydroxy acid class of phenylpropanoids, its structure presents unique stereochemical considerations that are critical for its application in asymmetric synthesis. This document details the molecule's structural and physicochemical properties, delves into the critical aspects of its stereochemistry, outlines plausible synthetic routes and purification protocols, and describes the key analytical techniques for its characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling and analysis of this versatile chiral building block.

Introduction

This compound is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a 2-chlorophenyl group at the beta-position (C3). Its structural complexity and chirality make it a valuable intermediate in the synthesis of more complex, biologically active molecules. Derivatives of 3-aryl-2-hydroxy propanoic acids are recognized as key intermediates for producing various pharmaceutically important compounds, including peroxisome proliferator-activated receptor (PPAR) agonists, which are used in the treatment of metabolic disorders.

The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers. In drug development, it is a well-established principle that different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the stereochemistry of this compound and the methods to control and analyze it are paramount for its effective use. This guide aims to consolidate the essential technical information required to work with this compound, from its fundamental structure to its detailed analysis.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of three primary functional components:

-

A Phenylpropanoid Core: A propane chain attached to a benzene ring.

-

A 2-Chloro Substituent: A chlorine atom at the ortho position of the phenyl ring, which influences the molecule's electronic properties and steric hindrance.

-

α-Hydroxy Acid Moiety: A hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to the same carbon (C2), which is the source of its chirality.

The molecule's conformation is influenced by potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, as well as steric interactions involving the bulky 2-chlorophenyl group.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| CAS Number | 133373-31-6 | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | [1] |

| InChIKey | VKBJHUQUYGMTJL-UHFFFAOYSA-N | [1] |

| Predicted XLogP | 1.8 | [1] |

Stereochemistry and Chiral Properties

The Chiral Center

The stereochemistry of this molecule is defined by the carbon at position 2 (C2). This carbon is a stereocenter because it is bonded to four distinct substituent groups:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A carboxylic acid group (-COOH)

-

A 2-chlorobenzyl group (-CH₂-C₆H₄Cl)

This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image.[3][4]

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)propanoic Acid

This protocol is adapted from established methods for the reduction of cinnamic acid derivatives. [5] Principle: The carbon-carbon double bond in 2-chlorocinnamic acid is selectively reduced via catalytic hydrogenation without affecting the aromatic ring or the carboxylic acid group. Palladium on charcoal is an effective and widely used catalyst for this type of transformation.

Methodology:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-chlorocinnamic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 40-50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield pure 3-(2-chlorophenyl)propanoic acid.

Experimental Protocol: α-Hydroxylation

Principle: The direct oxidation of the α-carbon of a carboxylic acid can be achieved via its enolate. The use of a chiral auxiliary can enable diastereoselective hydroxylation, providing a route to a single enantiomer. This is a generalized protocol based on the oxidation of chiral amide enolates. [6] Methodology:

-

Amide Formation: Convert the precursor, 3-(2-chlorophenyl)propanoic acid, to a chiral amide using a chiral auxiliary (e.g., an Evans oxazolidinone). This step introduces a chiral handle to direct the stereochemistry of the subsequent reaction.

-

Enolate Formation: Treat the chiral amide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

-

Oxidation: Add a 2-sulfonyloxaziridine (e.g., Davis' oxaziridine) as the electrophilic oxygen source to the enolate solution. The chiral auxiliary directs the approach of the oxidant to one face of the enolate, leading to a diastereoselective α-hydroxylation.

-

Hydrolysis: After the reaction is complete, quench the mixture and hydrolyze the chiral amide under acidic or basic conditions to cleave the auxiliary and yield the enantiomerically enriched this compound.

-

Purification: Purify the final product using column chromatography or recrystallization. The chiral auxiliary can often be recovered and reused.

Analytical and Spectroscopic Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the structure, purity, and stereochemistry of the final product. [7]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of the final compound. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile, with UV detection around 210-220 nm.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product, chiral HPLC is required. This involves using a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Spectroscopic Analysis

While specific experimental spectra for this exact molecule are not widely published, the expected features can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): ~7.1-7.5 ppm, complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.

-

α-Proton (-CH(OH)-): ~4.2-4.5 ppm, appearing as a doublet of doublets (dd) due to coupling with the two diastereotopic β-protons.

-

β-Protons (-CH₂-Ar): ~2.9-3.3 ppm, two separate signals, each a doublet of doublets, due to being diastereotopic and coupling with each other and the α-proton.

-

Hydroxyl and Carboxyl Protons (-OH, -COOH): Broad singlets, chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): ~175-180 ppm.

-

Aromatic Carbons: ~127-135 ppm (for C-H) and ~135-140 ppm (for quaternary carbons).

-

α-Carbon (-CH(OH)-): ~70-75 ppm.

-

β-Carbon (-CH₂-Ar): ~38-42 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H, overlapping with the alcohol O-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-O Stretch: A band in the ~1050-1250 cm⁻¹ region for the alcohol C-O bond.

-

C-Cl Stretch: A band in the ~750-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (200.62).

-

Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

-

Fragmentation: Common fragmentation patterns include the loss of water (-18) from the molecular ion and the loss of the carboxyl group (-45).

-

Structural Confirmation by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. [2] Methodology:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of an enantiomerically pure sample.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.

-

Absolute Configuration: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects, particularly if a heavier atom like chlorine is present. The Flack parameter is calculated to confirm the correct enantiomer has been modeled. [8]

Applications and Biological Relevance

While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with known biological activity.

-

Pharmaceutical Synthesis: As previously noted, it is a valuable building block for complex pharmaceutical targets. [9]* Potential Biological Activity: Structurally related chlorinated phenylpropanoic acid derivatives have demonstrated antimicrobial properties. [10]Furthermore, derivatives containing the 3-(2-chlorophenyl) moiety have been investigated for anticonvulsant and antinociceptive activities. [11]These findings suggest that this molecule and its derivatives could be interesting scaffolds for future drug discovery programs.

Conclusion

This compound is a chiral building block whose utility is intrinsically linked to its stereochemical properties. A comprehensive understanding of its structure, coupled with robust methods for its synthesis, purification, and analysis, is essential for its successful application in research and development. The methodologies outlined in this guide, from stereocontrolled synthesis to definitive structural elucidation by X-ray crystallography, provide a framework for scientists to effectively utilize this compound in the creation of novel and complex chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-(2-Chlorophenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Sagan, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Retrieved from [Link]

-

Shaala, L. A., et al. (2025). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. Retrieved from [Link]

-

Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University Research. Retrieved from [Link]

-

Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. PubMed. Retrieved from [Link]

-

National Taiwan University. (n.d.). Chap. 2 Stereochemistry. NTU OpenCourseWare. Retrieved from [Link]

-

Quora. (2023). What is the structure for 2-hydroxypropanoic acid? Quora. Retrieved from [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.

- Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.

-

Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. Retrieved from [Link]

-

Beijing Sinohygiant Technology Co., Ltd. (n.d.). This compound - CAS:133373-31-6. an-sin.com. Retrieved from [Link]

-

Quora. (2023). Why is 2-hydroxypropanoic acid a stereoisomer? Quora. Retrieved from [Link]

-

Foodb.ca. (2010). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). FooDB. Retrieved from [Link]

-

Atlas. (2025). (i) Draw the two enantiomers of 2-hydroxypropanoic acid. Atlas. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Wikipedia. Retrieved from [Link]

Sources

- 1. Glyoxalase-based toolbox for the enantioselective synthesis of α-hydroxy carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenylpropanoic acids | Fisher Scientific [fishersci.ca]

- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 11. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]

Metabolic pathways involving chlorinated phenyl-hydroxy acids

From Catabolic Adaptation to Biocatalytic Synthesis

Executive Summary: The Halogen Challenge

Chlorinated phenyl-hydroxy acids—specifically chloromandelic acids and chlorophenyllactic acids —occupy a critical niche at the intersection of environmental toxicology and chiral drug synthesis. Unlike their non-chlorinated counterparts (mandelic acid), the presence of a chlorine substituent on the aromatic ring introduces significant steric and electronic barriers to enzymatic turnover.

This guide dissects the metabolic fate of these compounds, focusing on the modified ortho-cleavage pathway in bacteria (Pseudomonas and Rhodococcus spp.) and the biocatalytic reversal of these pathways for the synthesis of chiral pharmaceutical intermediates. We address the "lethal synthesis" of toxic metabolites (protoanemonin) and provide validated protocols for tracking these pathways.

The Catabolic Engine: Bacterial Degradation Pathways

The biodegradation of 4-chloromandelic acid (4-CMA) serves as the archetype for this class of compounds. In Pseudomonas putida, the "upper pathway" converts the hydroxy acid to a benzoate derivative, which then enters the "lower pathway" for ring cleavage.

The Upper Pathway: Oxidation and Decarboxylation

The conversion of 4-CMA to 4-chlorobenzoate (4-CBA) relies on a four-enzyme cascade. A critical bottleneck is the Mandelate Racemase (MR) , which must accommodate the chlorine substituent during the abstraction of the

-

Step 1: Racemization of (R)-4-CMA to (S)-4-CMA by MR.

-

Step 2: Oxidation to 4-chlorobenzoylformate by (S)-Mandelate Dehydrogenase (MDH).

-

Step 3: Decarboxylation to 4-chlorobenzaldehyde by Benzoylformate Decarboxylase (BFD).

-

Step 4: Oxidation to 4-CBA by Benzaldehyde Dehydrogenase.

The Lower Pathway: The Dehalogenation Checkpoint

Once 4-CBA is converted to 4-chlorocatechol, the pathway diverges based on the organism's evolutionary adaptation.

-

Standard Pathway (Failure Mode): Ordinary muconate cycloisomerases convert 3-chloro-cis,cis-muconate into protoanemonin , a reactive antibiotic that kills the host cell (dead-end metabolite).

-

Modified Ortho Pathway (Success Mode): Specialized chloromuconate cycloisomerases (CMCI) catalyze both cyclization and dehalogenation, producing trans-dienelactone, which is safely metabolized.

Figure 1: The metabolic bifurcation of 4-chloromandelic acid. Note the critical role of CMCI in preventing protoanemonin toxicity.

Enzymatic Specificity & Kinetics

Understanding the kinetics of these enzymes is vital for both bioremediation and biocatalysis. The chlorine atom exerts an electron-withdrawing effect, altering the

Mandelate Racemase (MR) Specificity

Studies on Pseudomonas putida MR reveal that while it is highly efficient, chloro-substituents affect binding affinity.[1]

-

Meta/Para substitution: Increases inhibitor binding affinity (up to 130-fold for inhibitors) but has minimal effect on the turnover number (

) of the substrate [1].[1] -

Mechanism: The enzyme stabilizes the enolic transition state. The chlorine atom does not disrupt the acid-base catalysis (Lys166/His297 pair) but may alter the ground-state conformation.

Kinetic Comparison Table

The following table summarizes typical kinetic parameters for wild-type enzymes against chlorinated vs. non-chlorinated substrates.

| Enzyme | Substrate | Notes | ||

| Mandelate Racemase | (R)-Mandelate | 240 | 750 | Wild-type efficiency |

| Mandelate Racemase | (R)-4-Cl-Mandelate | 210 | 680 | Minimal steric clash; high turnover [1] |

| (S)-Mandelate DH | (S)-Mandelate | 60 | 320 | Membrane-associated enzyme |

| (S)-Mandelate DH | (S)-4-Cl-Mandelate | 85 | 150 | Reduced |

| Chloromuconate Cycloisomerase | 2-Cl-Muconate | 15 | 45 | Dehalogenating activity [2] |

| Muconate Cycloisomerase | 2-Cl-Muconate | 120 | 0.5 | Forms Protoanemonin (Toxic) |

Biocatalytic Applications: Synthesis Reversal

The catabolic pathway can be reverse-engineered or substituted to synthesize chiral chlorophenyllactic acids (PLA) , which are valuable antimicrobial agents and pharmaceutical precursors.

Whole-Cell Synthesis using Bacillus coagulans

While Pseudomonas degrades, Bacillus coagulans SDM can be engineered to synthesize phenyllactic acid derivatives from phenylpyruvic acid (PPA) using Lactate Dehydrogenase (nLDH) [3].

-

Substrate: 3-Chlorophenylpyruvic acid.

-

Enzyme: NAD-dependent L-lactate dehydrogenase.[2]

-

Cofactor Regeneration: Coupled with glucose dehydrogenase (GDH) for NADH recycling.

-

Yield: High productivity (up to 2.3 g/L/h) has been observed for PLA, with similar potential for chlorinated analogs due to the broad specificity of thermophilic nLDHs.

Experimental Protocols

Protocol: Spectrophotometric Assay for (S)-Mandelate Dehydrogenase

Objective: Quantify the oxidation of (S)-4-chloromandelate to 4-chlorobenzoylformate. Principle: This is a membrane-bound enzyme. Activity is measured using a dye-linked assay (PMS/INT) because the natural electron acceptor is part of the respiratory chain.

Materials:

-

Phosphate Buffer (50 mM, pH 7.5) containing 0.1% Triton X-100.

-

Phenazine methosulfate (PMS).

-

p-Iodonitrotetrazolium violet (INT).

-

Substrate: (S)-4-chloromandelic acid (10 mM stock).

Procedure:

-

Preparation: Solubilize membrane fractions of P. putida in buffer + Triton X-100 for 30 mins on ice.

-

Reaction Mix: In a cuvette, combine:

-

800

Buffer -

100

PMS (0.5 mM final) -

100

INT (0.4 mM final) -

50

Enzyme extract

-

-

Initiation: Add 50

Substrate. -

Measurement: Monitor absorbance at 503 nm (

) for 5 minutes at 25°C. -

Control: Run a blank without substrate to account for background reductase activity.

Protocol: HPLC-MS/MS Metabolite Tracking

Objective: Detect chloromandelic acid and downstream metabolites in cell culture or biological fluids.[3] Reference Standard: [4]

Workflow:

-

Extraction: Acidify supernatant (pH 2) with HCl. Extract 2x with Ethyl Acetate. Evaporate and reconstitute in Mobile Phase A.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8

. -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 12 minutes.

-

MS Parameters (MRM Mode):

-

Precursor: m/z 185 (4-Cl-Mandelate, negative mode).

-

Product: m/z 139 (Decarboxylation loss).

-

Internal Standard:

-Mandelic Acid.

-

References

-

Dalhousie University. (2025). Exploring Transition State Stabilization by Mandelate Racemase Using Chloro-Substituted Inhibitors and Substrates. [1]

-

Moiseeva, O. V., et al. (2002). A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP.[4] Journal of Bacteriology.[5]

-

Wang, Y., et al. (2011). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM.[2][6] PLoS ONE.

-

Paci, E., et al. (2013). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS. Current Analytical Chemistry.[7]

-

Hegeman, G. D. (1966). Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida.[8] Journal of Bacteriology.[5]

Sources

- 1. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 2. Efficient conversion of phenylpyruvic acid to phenyllactic acid by using whole cells of Bacillus coagulans SDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Methodological & Application

HPLC method development for detection of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Introduction & Compound Analysis

Target Analyte Profile

3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a halogenated derivative of phenyllactic acid. Structurally, it consists of a propanoic acid backbone with a hydroxyl group at the

-

Chemical Nature: Weak organic acid with a chiral center.

-

Key Functional Groups:

-

Carboxylic Acid: Ionizable (pKa

3.5–3.8). Requires pH control for retention. - -Hydroxyl: Adds polarity and potential for hydrogen bonding; creates a chiral center.

-

2-Chlorophenyl: Hydrophobic moiety; provides UV chromophore (bathochromic shift relative to unsubstituted phenyl).

-

Analytical Challenge

The primary challenges in analyzing this molecule are:

-

Peak Tailing: The interaction of the free carboxylic acid and hydroxyl group with residual silanols on the stationary phase.

-

Retention Control: The molecule is relatively polar due to the

-hydroxy acid functionality, requiring high aqueous content or specific pH suppression. -

Chirality: The presence of an asymmetric carbon at C2 means the compound exists as enantiomers (

and

Method Development Strategy

The development strategy follows a "Scout-Optimize-Validate" workflow. We will prioritize Reversed-Phase Chromatography (RPC) on a C18 stationary phase due to the hydrophobic chlorophenyl ring.

Strategic Decision Matrix

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | C18 (L1) | The 2-chlorophenyl group provides sufficient hydrophobicity for retention on alkyl-bonded phases. End-capping is critical to minimize silanol interactions with the -OH and -COOH groups. |

| Mobile Phase A | 0.1% H₃PO₄ or Formic Acid | Acidic pH (pH 2.0–2.[1]5) is mandatory to suppress carboxylic acid ionization (pKa |

| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower viscosity and sharper peaks for aromatic acids compared to Methanol. |

| Detection | UV-DAD (210–270 nm) | The chlorophenyl ring absorbs well at |

Workflow Visualization

Figure 1: Strategic workflow for method development, including decision points for chiral vs. achiral analysis.

Detailed Experimental Protocols

Reagents and Standards Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[2] Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (or initial gradient composition).

Protocol A: Achiral Purity & Assay (Reverse Phase)

This method is designed for chemical purity, assay, and impurity profiling.

Chromatographic Conditions:

-

System: HPLC with Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Note: A Phenyl-Hexyl column is a viable alternative if C18 selectivity is insufficient, utilizing

interactions with the chlorophenyl ring.

-

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

Channel A: 214 nm (High Sensitivity).

-

Channel B: 264 nm (High Selectivity for Chlorophenyl).

-

Spectrum Scan: 200–400 nm.

-

Mobile Phase:

Gradient Program (Scouting to Optimization):

| Time (min) | % Solvent B | Comment |

| 0.0 | 5 | Initial equilibration |

| 15.0 | 95 | Linear scouting ramp |

| 18.0 | 95 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | Ready for next injection |

Optimization Note: If the peak elutes at approx. 8 minutes (~50% B), switch to an isocratic method at 45% B or a shallow gradient (e.g., 30% to 60% B over 10 mins) for better resolution.

Protocol B: Chiral Separation (Enantiomeric Purity)

Since the molecule has a chiral center at C2, separating the

Chromatographic Conditions:

-

Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile (60:40 v/v).

-

Note: Acidic pH is still required to keep the analyte neutral.

-

-

Flow Rate: 0.5 – 0.8 mL/min.

-

Detection: 264 nm.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Part 2: Scientific Integrity), perform these validation steps.

System Suitability Test (SST)

Run before every sample batch.

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, increase buffer strength or column temperature). -

Theoretical Plates (

): > 5000. -

Precision: %RSD of peak area for 5 replicate injections < 2.0%.

Linearity & Range

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

-

Acceptance:

.

Limit of Detection (LOD)

Determine the concentration where Signal-to-Noise (S/N) ratio is 3:1.

-

Estimated LOD: ~0.1 µg/mL at 214 nm.

Troubleshooting & Mechanistic Insights

Peak Tailing Issues

-

Cause: Ionization of the carboxylic acid or interaction of the

-hydroxyl with silanols. -

Solution: Ensure Mobile Phase A pH is

2.5. If using Formic acid results in tailing, switch to Phosphoric acid (stronger silanol suppression) or add 5 mM Ammonium Acetate (if using MS detection, adjust pH to 3.0 with acetic acid).

Retention Time Drift

-

Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

-

Solution: Use a thermostatted column compartment (30°C ± 0.5°C).

Interaction Diagram

Understanding the molecular interaction is key to troubleshooting.

Figure 2: Mechanistic interactions governing retention. Acidic mobile phase ensures the analyte remains neutral, maximizing hydrophobic interaction with the C18 phase.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RPC mechanisms).

-

Armaforte, E., et al. (2006).[7] "High-performance liquid chromatography determination of phenyllactic acid in MRS broth." Journal of Chromatography A, 1131(1-2), 281-284.[8] (Reference for structural analog separation). Link[8]

-

Georgieva, M., et al. (2022). "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)...propanoic acid." ResearchGate.[7][9] (Reference for chlorophenyl propanoic acid derivatives). Link

Sources

- 1. cipac.org [cipac.org]

- 2. researchgate.net [researchgate.net]

- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 4. dream.cnrs.fr [dream.cnrs.fr]

- 5. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Extraction and purification techniques for 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

An Application Guide for the Extraction and Purification of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Introduction

This compound is a chiral carboxylic acid with a structure lending itself to applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] As with many complex organic molecules destined for high-value applications, particularly in the pharmaceutical industry, achieving high levels of both chemical and enantiomeric purity is paramount. The presence of impurities, including starting materials, by-products, or the undesired enantiomer, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on robust and scalable methods for the extraction and purification of this compound from typical post-synthesis reaction mixtures. The methodologies are grounded in fundamental chemical principles and supported by established practices in the field, emphasizing not just the procedural steps but the rationale behind them to allow for effective troubleshooting and optimization.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing effective separation strategies. Key parameters for this compound are summarized below. The predicted octanol-water partition coefficient (XlogP) of 1.8 suggests moderate hydrophobicity, making the compound amenable to extraction with a range of organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [4] |

| Molecular Weight | 200.62 g/mol | [5] |

| Monoisotopic Mass | 200.02402 Da | [4] |

| Predicted XlogP | 1.8 | [4] |

| Physical Form | Solid | [6] |

Part 1: Extraction of Crude Product from Reaction Mixtures

The initial step following synthesis is the isolation of the crude product from the reaction medium, which may contain catalysts, unreacted starting materials, and by-products. Liquid-liquid extraction (LLE) is the primary technique employed, leveraging the acidic nature of the target molecule's carboxylic acid group.

Core Principle: Acid-Base Extraction

The carboxylic acid moiety of the target compound allows for its selective transfer between aqueous and organic phases by manipulating the pH.

-

At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and more soluble in organic solvents like ethyl acetate or diethyl ether.

-

At High pH (Basic Conditions): The carboxylic acid is deprotonated to its carboxylate salt (-COO⁻), making it ionic and preferentially soluble in the aqueous phase.

This pH-dependent solubility switch is exploited to separate the acidic product from neutral or basic impurities.

Workflow for Extraction and Purification

Sources

- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 5. 40620-53-9|(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 6. 3-(2-Bromophenyl)-2-hydroxypropanoic acid | 917247-85-9 [sigmaaldrich.com]

Recrystallization solvents for 3-(2-Chlorophenyl)-2-hydroxypropanoic acid purification

Application Note & Protocol

Topic: Strategic Selection of Recrystallization Solvents for the Purification of 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the purification of this compound via recrystallization. Due to the molecule's amphiphilic nature, possessing both polar hydrogen-bonding moieties and a nonpolar aromatic ring, a systematic approach to solvent selection is critical for achieving high purity. We present a rationale grounded in the physicochemical properties of the target compound, followed by comprehensive protocols for single-solvent, two-solvent, and reactive recrystallization techniques. This guide is designed to equip researchers with the foundational principles and practical methodologies to develop a robust and efficient purification process.

Introduction: The Purification Challenge

This compound is a multifaceted molecule featuring a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring. Such compounds are common intermediates in pharmaceutical synthesis, where stringent purity requirements are paramount. The primary challenge in its purification lies in identifying a solvent system that can effectively discriminate between the desired product and structurally similar impurities. The ideal recrystallization solvent should exhibit high solubility for the compound at an elevated temperature and low solubility upon cooling, allowing for the selective crystallization of the pure product.[1][2] This guide moves beyond simple trial-and-error by establishing a logical framework for solvent selection.

Physicochemical Characterization & Rationale for Solvent Selection

Understanding the molecular structure is the cornerstone of designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Implication for Recrystallization | Source |

| Molecular Formula | C₉H₉ClO₃ | - | [3] |

| Molecular Weight | 200.62 g/mol | - | [3] |

| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH), Chlorophenyl | These groups dictate polarity and potential for hydrogen bonding, favoring polar solvents. The chlorophenyl group adds nonpolar character. | - |

| Predicted XlogP | 1.8 | Indicates moderate lipophilicity, suggesting solubility in both polar organic solvents and potential for insolubility in highly nonpolar or aqueous systems. | [3] |

The molecule's structure presents a duality:

-

Polar Head: The carboxylic acid and hydroxyl groups are polar and protic. They can act as both hydrogen bond donors and acceptors. This suggests that polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone) will be effective at dissolving the compound.

-

Nonpolar Tail: The 2-chlorophenyl group is bulky and largely nonpolar. This feature suggests that purely aqueous systems might be less effective than organic solvents, or that a co-solvent may be needed. It also indicates that nonpolar solvents like hexanes or heptane will likely be poor solvents, making them excellent candidates for use as anti-solvents.

This structural analysis leads to a logical starting point: screen solvents of intermediate polarity or employ binary mixtures of polar and nonpolar solvents.

Solvent Screening Strategy & Workflow

A systematic screening process is more efficient than random testing. The following workflow provides a structured approach to identifying a suitable solvent system.

Caption: Workflow for selecting a recrystallization method.

Table 2: Candidate Solvents for Initial Screening

| Solvent Class | Example Solvent(s) | Predicted Behavior & Rationale |

| Protic | Water, Isopropanol (IPA), Ethanol | High Solubility Hot / Moderate Solubility Cold. The -OH and -COOH groups will interact strongly. Water may require a larger volume due to the nonpolar ring.[4] |

| Polar Aprotic | Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE) | Good Solubility. These solvents can accept hydrogen bonds. Good candidates for single-solvent or as the primary solvent in a binary system. |

| Aromatic | Toluene | Moderate Solubility Hot / Low Solubility Cold. The aromatic ring of toluene will interact favorably with the chlorophenyl group. A strong candidate for single-solvent recrystallization. |

| Aliphatic | Heptane, Hexane | Very Low Solubility (Hot or Cold). These are nonpolar and will not effectively solvate the polar functional groups. Excellent candidates for use as an anti-solvent . |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good Solubility. While potentially effective, their high volatility and toxicity make them less ideal for standard recrystallization. A similar compound has been recrystallized from chloroform/petroleum ether.[5] |

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Toluene)

This method is ideal if a single solvent that dissolves the compound well when hot but poorly when cold is identified.

-

Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

-

Solvent Addition: Add an initial volume of toluene (e.g., 10 mL) to the flask.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add toluene in small portions (0.5-1.0 mL) until all the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold toluene (1-2 mL) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.[1]

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization (Example: Ethyl Acetate/Heptane)

This technique is used when no single solvent is ideal. One solvent (the "solvent") dissolves the compound well, while the other (the "anti-solvent") dissolves it poorly. The two must be miscible. A similar system (MTBE/heptane) has been used for a related compound.[6]

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude product in the minimum amount of hot ethyl acetate required for complete dissolution.

-

Anti-solvent Addition: While the solution is still hot, add heptane dropwise with constant swirling. Continue adding heptane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

-

Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

-

Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

-

Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of ethyl acetate/heptane (e.g., in a 1:4 ratio). Dry the crystals under vacuum.

Protocol 3: Reactive Recrystallization via Salt Formation

This advanced method leverages the acidity of the carboxylic acid group to achieve purification. It is particularly effective for removing neutral or basic impurities.

Caption: Workflow for reactive recrystallization.

-

Dissolution: Dissolve 1.0 g of the crude product in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.

-

Extraction/Salt Formation: Add a mild aqueous base, such as 1M sodium bicarbonate solution (20 mL). Stopper the funnel and shake gently, venting frequently. The carboxylic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

-

Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing the impurities.

-

Regeneration & Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, pH ~2). The pure this compound will precipitate out of the solution.

-

Isolation, Washing & Drying: Collect the solid precipitate by vacuum filtration. Wash the crystals thoroughly with a small amount of ice-cold deionized water to remove any residual salts. Dry the purified product under vacuum.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Lower the temperature at which the anti-solvent is added. / Add more of the primary solvent before cooling. / Re-heat the oil and add more solvent, then cool very slowly. |

| No Crystals Form | Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to increase concentration and cool again. / Try scratching the inside of the flask with a glass rod to induce nucleation. / Add a "seed crystal" of the pure compound.[1] / Switch to a less effective (less polar) solvent system. |

| Poor Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Crystals were washed with room temperature solvent. | Use the minimum amount of hot solvent for dissolution. / Ensure thorough cooling in an ice bath. / Always wash crystals with a minimal amount of ice-cold solvent.[7] |

| Product is still impure | Cooling was too rapid, trapping impurities. / The chosen solvent system is not selective enough. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. / Perform a second recrystallization with the same or a different solvent system. |

Conclusion

The purification of this compound by recrystallization is a highly achievable goal when approached systematically. By analyzing the molecule's distinct polar and nonpolar regions, a rational selection of candidate solvents can be made, significantly streamlining the optimization process. The protocols provided for single-solvent, two-solvent, and reactive recrystallization offer a versatile toolkit to tackle various impurity profiles, enabling researchers to obtain material of high purity suitable for downstream applications in research and development.

References

- Method for the purification of a-hydroxy acids on an industrial scale - Google Patents.

-

Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine | Organic Letters - ACS Publications. Available at: [Link]

-

This compound (C9H9ClO3) - PubChem. Available at: [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

- Preparation of hydroxy acids - Google Patents.

-

Recrystallization - YouTube. Available at: [Link]

-

Recrystallization I 10. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed. Available at: [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid

Topic: Conditions for coupling 3-(2-Chlorophenyl)-2-hydroxypropanoic acid with amines Content Type: Detailed Application Note & Protocol

Executive Summary

The coupling of This compound (an

This guide details two validated workflows to overcome these issues:

-

Method A (Direct Coupling): A "one-pot" protocol using T3P® (Propylphosphonic Anhydride) , optimized for speed and retention of stereochemistry without protecting groups.

-

Method B (Protected Route): A high-fidelity protocol using O-acetylation or O-TBS protection , recommended for valuable amines or when purification of the direct coupling is difficult.

Strategic Analysis & Mechanism

The primary failure mode in coupling

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine value and steric hindrance.

Method A: Direct Coupling via T3P (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice for unprotected AHAs. Unlike carbodiimides (EDC/DCC), T3P drives the reaction through a cyclic transition state that favors amine attack over hydroxyl attack, significantly suppressing epimerization and dimerization.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

-

Note: Pyridine is superior for suppressing racemization.[1]

-

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Protocol Steps

-

Preparation: Charge the reaction vessel with this compound (1.0 equiv) and the Amine (1.1 equiv).

-

Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Stir to dissolve/suspend.

-

Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.5 equiv) dropwise.

-

Critical: Do not add T3P before the base. The base neutralizes the acid and prepares the amine.

-

-

Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes at 0 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check by TLC/LC-MS.[2] Look for the disappearance of the acid (m/z ~200) and formation of Product. If ~10% acid remains after 4h, add 0.5 equiv T3P.

-

-

Workup (Standard):

-

Dilute with EtOAc.

-

Wash with 1M HCl (2x) to remove pyridine and unreacted amine.

-

Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and phosphate byproducts (T3P byproducts are water-soluble).

-

Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

-

Method B: Protected Route (O-Acetylation)

Rationale: If the amine is extremely non-nucleophilic or valuable, the risk of AHA self-coupling increases. Protecting the

Step 1: O-Acetylation[3]

-

Dissolve this compound in DCM (0.5 M).

-

Add Acetyl Chloride (2.5 equiv) and DIPEA (3.0 equiv) at 0 °C.

-

Stir at RT for 2 hours.

-

Hydrolysis of Mixed Anhydride: The reaction forms the O-acetyl-mixed anhydride. Quench with water to hydrolyze the anhydride back to the carboxylic acid (maintaining the O-acetyl group).

-

Extract with DCM, wash with 1M HCl, dry, and concentrate to yield 3-(2-Chlorophenyl)-2-acetoxypropanoic acid .

Step 2: Amide Coupling[3][4][5]

-

Dissolve the O-acetyl acid (1.0 equiv) in DCM or DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv) at 0 °C. Stir for 5 mins.

-

Add the Amine (1.0 equiv).[3] Stir at RT for 1–2 hours.[2][4]

-

Standard aqueous workup (HCl/NaHCO₃) to isolate the O-acetyl amide .

Step 3: Deprotection

-

Dissolve the O-acetyl amide in MeOH/THF (1:1) .

-

Add LiOH (2.0 equiv) or K₂CO₃ (3.0 equiv) dissolved in minimal water.

-

Stir at 0 °C to RT. Monitor closely (usually <1 hour) to avoid hydrolyzing the amide bond.

-

Neutralize with 1M HCl, evaporate volatiles, and extract the final product.

Comparative Data & Troubleshooting

| Parameter | Method A (T3P) | Method B (Protection) |

| Step Count | 1 (One-pot) | 3 (Protect-Couple-Deprotect) |

| Yield (Typical) | 70–85% | 60–75% (Overall) |

| Racemization Risk | Low (with Pyridine) | Low (if base controlled) |

| Impurity Profile | Trace Dimer (Homobislactone) | Clean (No Dimer) |

| Green Score | High (Water-soluble byproducts) | Low (More solvents/steps) |

Troubleshooting "Homobislactone"

If you observe a mass spectrum peak corresponding to [2 x Acid - H2O] (Dimer):

-

Cause: Activation was too fast relative to amine attack.

-

Fix: Switch to Method B OR increase the Amine equivalents to 1.5 and ensure the Amine is fully dissolved before adding T3P.

Visualizing the Side Reaction Risk

Figure 2: Mechanistic pathway showing the competition between productive amidation and parasitic dimerization.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

- Key Insight: Establishes T3P/Pyridine as the gold standard for preventing racemiz

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

- Key Insight: Comprehensive review of side reactions, including O-acyl

-

Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc, viii, 189-250.

- Key Insight: Discusses the "Homobislactone" form

Sources

Troubleshooting & Optimization

Improving yield in the hydrolysis of 3-(2-chlorobenzyl) cyanohydrin

Technical Support Center: Hydrolysis of 3-(2-chlorobenzyl) Cyanohydrin

Executive Summary

This guide addresses the hydrolysis of 3-(2-chlorobenzyl) cyanohydrin (and structurally related 2-chloromandelonitrile derivatives). These substrates present unique challenges due to the ortho-chloro steric hindrance and the electron-withdrawing nature of the benzyl ring, which destabilizes the cyanohydrin equilibrium.

Yield loss in this reaction typically stems from three failure modes:

-

Retro-cyanohydrin reversion: Loss of HCN under basic or thermal stress.

-

Amide arrest: The reaction stalls at the amide intermediate due to steric bulk.

-

Product degradation: Decarboxylation or polymerization under harsh acidic conditions.

Part 1: Diagnostic & Decision Framework

Q: I am seeing low yields. How do I determine the root cause?

A: Before altering parameters, diagnose the failure mode using the decision tree below. The ortho-chloro substituent makes the nitrile carbon less accessible, often requiring a switch from chemical to biocatalytic methods for yields >80%.

Figure 1: Diagnostic logic for identifying yield loss mechanisms in cyanohydrin hydrolysis.

Part 2: Chemical Hydrolysis (The "Brute Force" Approach)

Q: I am using H₂SO₄/HCl. Why is the reaction stalling at the amide?

A: The ortho-chloro group provides significant steric hindrance, protecting the nitrile carbon from water attack. In standard acid hydrolysis, the conversion of Nitrile

Protocol Adjustment (High-Acid Method): To push past the amide plateau without causing degradation:

-

Solvent System: Do not use pure water. Use a mixture of Acetic Acid (glacial) and Conc. HCl (3:1 v/v) . The acetic acid improves solubility of the lipophilic chlorobenzyl chain.

-

Temperature Ramp:

-

Stage 1 (Nitrile

Amide): Stir at 0–5°C for 2 hours. (Prevents HCN loss). -

Stage 2 (Amide

Acid): Slowly ramp to 60–70°C for 4-6 hours.

-

-

Water Scavenging (The Pinner Strategy): If yield remains low, switch to anhydrous conditions:

-

Dissolve substrate in dry alcohol (EtOH/MeOH).

-

Bubble dry HCl gas at 0°C to form the imino-ether salt (Pinner salt).

-

Add water only after the salt precipitates to hydrolyze it to the ester/acid.

-

Q: My substrate is degrading into the starting aldehyde. Why?

A: This is the Retro-Cyanohydrin Reaction .

-

High pH: Any base (even weak bases formed during hydrolysis) deprotonates the hydroxyl group, triggering the collapse.

-

Heat: Thermal stress drives the volatile HCN out of the system, permanently shifting equilibrium.

Corrective Action:

-

Maintain Acidity: Ensure the reaction mixture never exceeds pH 4.0.

-

Closed System: Run in a sealed vessel to keep HCN partial pressure high, or use a "trap" reagent (like acetone) only if you are trying to remove cyanide (which is not the goal here).

Part 3: Biocatalytic Hydrolysis (The "Precision" Approach)

Q: How do I achieve >95% yield and enantioselectivity?

A: Chemical hydrolysis is often non-selective and harsh. The industry standard for ortho-substituted cyanohydrins is now Nitrilase-mediated hydrolysis (specifically variants derived from Burkholderia cenocepacia or Alcaligenes faecalis).

Why it works: Nitrilases hydrolyze the nitrile directly to the carboxylic acid without releasing the free amide intermediate, bypassing the "amide arrest" problem.[1]

Protocol: Biphasic Enzymatic Hydrolysis

| Parameter | Specification | Rationale |

| Enzyme | Nitrilase (e.g., NIT-101, BcNit) | Specificity for bulky ortho-substituted aryls. |

| pH Buffer | Phosphate Buffer (100mM, pH 7.5) | Optimal enzyme activity; neutral pH minimizes spontaneous HCN loss. |

| Temperature | 30°C | Balance between rate and enzyme stability. |

| Co-solvent | 10% v/v Methanol or DMSO | The 2-chlorobenzyl group is hydrophobic; co-solvent aids mass transfer. |

| Substrate Loading | 50–100 mM | Prevent substrate inhibition. |

Step-by-Step Workflow:

-

Preparation: Suspend 20 mg of lyophilized Nitrilase in 10 mL Phosphate Buffer (pH 7.5).

-

Substrate Addition: Dissolve 3-(2-chlorobenzyl) cyanohydrin in DMSO (1 mL). Add dropwise to the buffer while stirring.

-

Incubation: Stir at 30°C @ 200 RPM.

-

Monitoring: Check HPLC every 2 hours.

-

Success Marker: Disappearance of Nitrile peak; appearance of Acid peak.

-

Warning: If Aldehyde peak grows, lower pH slightly to 6.5.

-

-

Quench: Acidify to pH 2.0 with 1M HCl (stops enzyme, protonates acid for extraction).

-

Extraction: Extract with Ethyl Acetate.

Figure 2: The direct hydrolysis pathway of Nitrilase, avoiding the free amide trap.

Part 4: Comparison of Methods

| Feature | Chemical Hydrolysis (Acid) | Biocatalytic Hydrolysis (Nitrilase) |

| Typical Yield | 40–65% | 85–99% |

| Purity | Low (Amide/Aldehyde contamination) | High (>98% ee if chiral enzyme used) |

| Time | 6–24 Hours | 4–12 Hours |

| Cost | Low (Reagents) | Moderate (Enzyme) |

| Scalability | High (but waste intensive) | High (Green chemistry) |

| Primary Risk | Racemization & Degradation | Enzyme Deactivation |

References

-

Wang, H., et al. (2014).[2] "Efficient production of (R)-o-chloromandelic acid by recombinant Escherichia coli cells harboring nitrilase from Burkholderia cenocepacia J2315." Organic Process Research & Development. Link

-